Ethyl 4-(3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with a unique structure that includes various functional groups such as ester, amide, and thioxoimidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the esterification step and the use of more efficient catalysts for the Friedel-Crafts acylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-(4-chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acids
Uniqueness
Ethyl 4-(3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is unique due to its combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C31H32ClN3O5S |
---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C31H32ClN3O5S/c1-3-19-40-26-15-11-24(12-16-26)33-28(36)20-27-29(37)35(25-13-7-22(8-14-25)30(38)39-4-2)31(41)34(27)18-17-21-5-9-23(32)10-6-21/h5-16,27H,3-4,17-20H2,1-2H3,(H,33,36) |
InChI Key |
PKWLWEFKMPHPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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